molecular formula C21H16ClN3O4 B12004040 4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B12004040
M. Wt: 409.8 g/mol
InChI Key: JODRESIUOIQHNJ-YDZHTSKRSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorobenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16ClN3O4/c22-18-8-4-15(5-9-18)14-29-20-10-6-17(7-11-20)21(26)24-23-13-16-2-1-3-19(12-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

JODRESIUOIQHNJ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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